guanidine;2,3,4,5,6-pentachlorophenol
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Overview
Description
Guanidine;2,3,4,5,6-pentachlorophenol is a compound that combines the guanidine functional group with the pentachlorophenol moiety. Guanidine is a strong organic base, often found in various biological systems and used in pharmaceuticals and chemical synthesis. Pentachlorophenol, on the other hand, is a chlorinated phenol used primarily as a pesticide and disinfectant. The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or thioureas. For guanidine;2,3,4,5,6-pentachlorophenol, a common synthetic route involves the reaction of guanidine with 2,3,4,5,6-pentachlorophenol under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of guanidine derivatives often employs catalytic methods to enhance yield and efficiency. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are commonly used to synthesize guanidine compounds. These methods offer high selectivity and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Guanidine;2,3,4,5,6-pentachlorophenol undergoes various chemical reactions, including:
Oxidation: The guanidine moiety can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert the pentachlorophenol component to less chlorinated phenols.
Substitution: The chlorine atoms in pentachlorophenol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidine moiety typically yields guanidinium salts, while reduction of pentachlorophenol can produce less chlorinated phenols .
Scientific Research Applications
Guanidine;2,3,4,5,6-pentachlorophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties due to the presence of pentachlorophenol.
Medicine: Investigated for its potential use in treating certain diseases, leveraging the biological activity of guanidine.
Industry: Employed as a pesticide and disinfectant, particularly in wood preservation.
Mechanism of Action
The mechanism of action of guanidine;2,3,4,5,6-pentachlorophenol involves multiple pathways:
Guanidine Moiety: Enhances the release of acetylcholine following a nerve impulse, affecting muscle cell membranes by slowing depolarization and repolarization rates.
Pentachlorophenol Moiety: Acts as a potent inhibitor of various enzymes and disrupts cellular processes by uncoupling oxidative phosphorylation.
Comparison with Similar Compounds
Similar Compounds
Guanidine Hydrochloride: A simpler guanidine derivative used in protein denaturation and as a pharmaceutical agent.
2,3,4,5,6-Pentachlorophenol: Used independently as a pesticide and disinfectant.
Thiourea Derivatives: Used as guanidylating agents in the synthesis of guanidine compounds.
Uniqueness
Guanidine;2,3,4,5,6-pentachlorophenol is unique due to the combination of the guanidine and pentachlorophenol moieties, which confer both strong basicity and potent antimicrobial properties. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
5944-83-2 |
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Molecular Formula |
C7H6Cl5N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
guanidine;2,3,4,5,6-pentachlorophenol |
InChI |
InChI=1S/C6HCl5O.CH5N3/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3)4/h12H;(H5,2,3,4) |
InChI Key |
DJAXCDIYFZEHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O.C(=N)(N)N |
Origin of Product |
United States |
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